Isopropyliden-proscillaridin [German]
Description
BenchChem offers high-quality Isopropyliden-proscillaridin [German] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyliden-proscillaridin [German] including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
21590-25-0 |
|---|---|
Molecular Formula |
C33H46O8 |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
5-[(3S,10R,13R,14S,17R)-14-hydroxy-3-[[(4S,7R)-7-hydroxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]oxy]-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C33H46O8/c1-18-26(35)27-28(41-30(2,3)40-27)29(38-18)39-21-10-13-31(4)20(16-21)7-8-24-23(31)11-14-32(5)22(12-15-33(24,32)36)19-6-9-25(34)37-17-19/h6,9,16-18,21-24,26-29,35-36H,7-8,10-15H2,1-5H3/t18?,21-,22+,23?,24?,26+,27?,28?,29+,31-,32+,33-/m0/s1 |
InChI Key |
DHXYKQBZTQTODL-LJSSCIMDSA-N |
Isomeric SMILES |
CC1[C@H](C2C([C@H](O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CCC4=C3)O)C7=COC(=O)C=C7)C)C)OC(O2)(C)C)O |
Canonical SMILES |
CC1C(C2C(C(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4=C3)O)C7=COC(=O)C=C7)C)C)OC(O2)(C)C)O |
Origin of Product |
United States |
Einleitung Und Kontext Der Forschung Zu Isopropyliden Proscillaridin
Historical Development and Significance of Isopropylidene-proscillaridin in Cardenolide Research
The study of cardiac glycosides has a long history, with compounds from this class being used in medicine for centuries to treat heart conditions. patsnap.comresearchgate.net Proscillaridin (B1679727), the parent compound of Isopropylidene-proscillaridin, is itself a potent cardiac glycoside derived from plants such as Drimia maritima (the sea squill). patsnap.comnih.govwikipedia.org Historically, the primary use of these compounds has been for the treatment of congestive heart failure and cardiac arrhythmias. wikipedia.org
The development of semi-synthetic derivatives like Isopropylidene-proscillaridin represents a more recent chapter in cardenolide research. The synthesis of such derivatives is driven by several research goals:
Improving Pharmacological Properties: Modifications can alter properties such as solubility, stability, and bioavailability, potentially leading to more effective therapeutic agents.
Facilitating Further Synthesis: The isopropylidene group is often used as a "protecting group" in organic synthesis. nih.govnih.gov It temporarily blocks the reactive hydroxyl groups on the sugar, allowing chemists to perform other chemical reactions on different parts of the molecule without interference.
While Isopropylidene-proscillaridin itself is not a clinically used drug, its significance lies in its role as a chemical tool. It aids in the fundamental research necessary to understand how cardiac glycosides function at a molecular level and serves as an intermediate in the synthesis of other novel cardenolide analogs for potential therapeutic use, including in the burgeoning field of cancer therapy research for this class of compounds. semanticscholar.orgnih.govnih.gov
Systematic Classification and Chemical Relationship to Proscillaridin and other Cardiac Glycosides
Isopropylidene-proscillaridin belongs to the chemical class of cardiac glycosides, which are a subgroup of steroids. researchgate.net Specifically, it is classified as a semi-synthetic cardenolide derivative. Its structure is directly derived from proscillaridin. patsnap.comwikipedia.org
The core structure of a cardiac glycoside consists of two main parts:
An Aglycone: A steroid nucleus that is the biologically active component. For proscillaridin, the aglycone is named scillarenin. wikipedia.org
A Glycosidic Moiety: One or more sugar units attached to the steroid nucleus. In proscillaridin, this sugar is L-rhamnose. wikipedia.org
The chemical relationship between proscillaridin and Isopropylidene-proscillaridin is defined by the modification of the L-rhamnose sugar moiety. In Isopropylidene-proscillaridin, an isopropylidene group (a derivative of acetone) is added to form a cyclic acetal across two adjacent hydroxyl (-OH) groups on the rhamnose sugar. This modification changes the chemical properties of the sugar portion of the molecule by masking the polarity of the hydroxyl groups.
The table below outlines the classification and key structural differences between the parent compound and its derivative.
| Feature | Proscillaridin | Isopropylidene-proscillaridin |
| Chemical Class | Natural Cardiac Glycoside, Cardenolide | Semi-synthetic Cardiac Glycoside, Cardenolide |
| Source | Derived from plants of the genus Scilla and Drimia. nih.govwikipedia.org | Synthesized from Proscillaridin |
| Aglycone (Steroid Core) | Scillarenin | Scillarenin |
| Glycosidic Moiety (Sugar) | L-rhamnose | Isopropylidene-L-rhamnose |
| Key Structural Difference | Contains free hydroxyl groups on the rhamnose sugar. | An isopropylidene acetal is formed across two hydroxyl groups of the rhamnose sugar. |
| Primary Research Relevance | Therapeutic agent for heart conditions; patsnap.com benchmark for anticancer research. semanticscholar.org | Chemical intermediate for synthesis; tool for structure-activity relationship studies. |
Synthesestrategien Und Chemische Modifikationen
Methods for Synthesis of Isopropylidene-proscillaridin
The synthesis of Isopropylidene-proscillaridin involves the selective protection of vicinal diols within the rhamnose sugar moiety of the parent compound, proscillaridin (B1679727). This is typically achieved through a ketalization reaction. While specific literature detailing the synthesis of Isopropylidene-proscillaridin is not abundant, the methodology can be inferred from standard procedures for the isopropylidenation of glycosides and related compounds.
The general approach involves reacting proscillaridin with a ketone or ketal under acidic conditions. A common reagent for this purpose is 2,2-dimethoxypropane, often in the presence of a catalytic amount of a strong acid such as p-toluenesulfonic acid (TsOH). The reaction is typically carried out in an anhydrous aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone.
The reaction mechanism proceeds via the acid-catalyzed formation of a hemiketal between a hydroxyl group of the sugar and the ketone, followed by the elimination of water and subsequent attack by the second hydroxyl group to form the cyclic ketal, in this case, the isopropylidene ring. The regioselectivity of this reaction on the sugar moiety is crucial and can be influenced by the stereochemistry of the hydroxyl groups.
A related synthesis of a dimethyl ketal analog of proscillaridin A has been reported, which provides insight into the ketalization strategy for modifying the glycan portion of the molecule. biorxiv.orgbiorxiv.orgresearchgate.net This synthesis demonstrates the feasibility of selectively modifying the sugar residue to create new analogs. biorxiv.orgbiorxiv.orgresearchgate.net
| Reagent/Catalyst | Solvent | Conditions | Purpose |
| 2,2-dimethoxypropane | DMF or Acetone | Anhydrous, Acid catalyst (e.g., TsOH) | Forms the isopropylidene ketal |
| p-Toluenesulfonic acid | - | Catalytic amount | Acid catalyst for the ketalization reaction |
Development and Characterization of Isopropylidene-proscillaridin Analogs and Derivatives
The development of analogs and derivatives of Isopropylidene-proscillaridin is driven by the need to explore the structure-activity relationships of modified cardiac glycosides. Simple modifications to steroidal small molecules have shown success in enhancing bioavailability or downstream biological activities. biorxiv.orgbiorxiv.orgresearchgate.net
In addition to spectroscopic methods, the biological characterization of these analogs is a critical step. While this article excludes detailed biological activity data, it is important to note that the development of these analogs is often geared towards evaluating their potential in various therapeutic areas, such as oncology. biorxiv.orgbiorxiv.orgresearchgate.netnih.gov The synthesis of a library of derivatives with systematic structural modifications allows for the determination of structure-activity relationships (SARs). nih.gov
| Analog Type | Modification Strategy | Purpose of Development |
| Acetate Esters | Acetylation of the glycan | Investigate the effect of glycan modification on biological properties. biorxiv.orgbiorxiv.orgresearchgate.net |
| Dimethyl Ketal | Ketalization of the glycan | Explore the impact of ketal formation on the molecule's activity. biorxiv.orgbiorxiv.orgresearchgate.net |
| Diels-Alder Adducts | Reaction with dienophiles | Create novel structures with altered biological profiles. nih.gov |
Influence of Specific Chemical Modifications, Particularly the Isopropylidene Group, on Reactive Centers and Stability
By converting the hydrophilic hydroxyl groups into a more lipophilic ketal, the isopropylidene group can alter the solubility and pharmacokinetic properties of the parent molecule. This increased lipophilicity may influence how the molecule interacts with biological membranes and metabolic enzymes.
From a chemical stability perspective, the protection of the hydroxyl groups can prevent unwanted side reactions at these positions, such as oxidation or esterification, during subsequent chemical modifications at other sites of the molecule. However, the isopropylidene group itself is susceptible to hydrolysis under acidic conditions, which can be utilized as a deprotection strategy if the free hydroxyl groups are needed in a later synthetic step.
| Modification | Effect on Reactive Centers | Effect on Stability |
| Isopropylidenation | Masks hydroxyl groups, preventing their reaction. | Increases stability towards certain reagents; susceptible to acid hydrolysis. |
| Acetylation | Converts hydroxyl groups to esters. | Can alter metabolic stability. |
| Diels-Alder Reaction | Modifies the lactone ring. | Creates a new, stable cyclic system. nih.gov |
Molekulare Und Zelluläre Interaktionsmechanismen
Untersuchung der Bindungsaffinitäten und molekularen Zielstrukturen von Isopropyliden-proscillaridin auf Proteinebene
Specific data on the binding affinities and molecular targets of Isopropyliden-proscillaridin at the protein level are not available in the current scientific literature.
Modulation von Ionenkanälen und membrangebundenen Transportproteinen durch Isopropyliden-proscillaridin
Detailed studies concerning the modulation of specific ion channels and membrane-bound transport proteins by Isopropyliden-proscillaridin have not been published.
Analyse des Einflusses auf intrazelluläre Signaltransduktionswege und zelluläre Netzwerke
There is no specific information available regarding the influence of Isopropyliden-proscillaridin on intracellular signal transduction pathways and cellular networks.
Induktion von zellulären Stressantworten und zellulären Anpassungsmechanismen
Research detailing the induction of cellular stress responses and adaptive mechanisms by Isopropyliden-proscillaridin is not present in the available literature.
Wechselwirkungen mit grundlegenden zellulären Stoffwechselwegen und Energiehaushalt
Specific interactions of Isopropyliden-proscillaridin with fundamental cellular metabolic pathways and energy balance have not been documented.
Präklinische Forschungsmodelle Zur Untersuchung Biologischer Aktivitäten
In Vitro Cell Culture Models for Investigating Cellular Reactions to Proscillaridin (B1679727) A
In vitro studies are fundamental to understanding the direct effects of Proscillaridin A on cancer cells. These models allow for controlled investigation of cellular mechanisms, including viability, apoptosis, and cell cycle regulation, across a diverse range of cancer types. nih.govresearchgate.net
Analysis of Cellular Viability and Proliferation Dynamics in Diverse Cell Lines
The cytotoxic and anti-proliferative effects of Proscillaridin A have been demonstrated across numerous cancer cell lines. amegroups.org Standard methods such as MTT assays and colony formation assays are employed to quantify the impact on cell viability and long-term proliferative capacity. nih.gov
Research has shown that Proscillaridin A inhibits the growth of various cancer cells in a dose- and time-dependent manner. nih.gov This effect has been observed in cell lines derived from pancreatic, prostate, non-small-cell lung (NSCLC), glioblastoma, and osteosarcoma cancers. nih.govnih.govamegroups.orgresearchgate.net The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies between cell lines, indicating differential sensitivity to the compound. For instance, in pancreatic cancer cell lines, Panc-1 cells showed a higher sensitivity compared to others. nih.gov Similarly, in prostate cancer, androgen-dependent LNCaP cells were found to be more susceptible to the anti-proliferative effects of Proscillaridin A than androgen-independent DU145 cells. nih.gov
Table 1: IC50 Values of Proscillaridin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Assay Duration |
|---|---|---|---|
| Panc-1 | Pancreatic Cancer | 35.25 | 72 hours |
| BxPC-3 | Pancreatic Cancer | 180.3 | 72 hours |
| AsPC-1 | Pancreatic Cancer | 370.9 | 72 hours |
| H1975 | Non-Small-Cell Lung Cancer (EGFR Mutant) | Varies | Not Specified |
| A549 | Non-Small-Cell Lung Cancer (EGFR Wild-Type) | Varies | Not Specified |
| GBM6 | Glioblastoma Stem-like | ~50 | Not Specified |
| GBM9 | Glioblastoma Stem-like | ~50 | Not Specified |
Data compiled from studies on pancreatic and glioblastoma cell lines.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_LabcMsYl4u2Vy2CZN8ZmgJf-6zLIuoKQYvDTL1BENMnjDVQTrsJqUE-nOChlxzeYT6xLPIW_9Vrp1ciJ-OmmVimBUu8iqNaKpsp17o7KQwmzDMiLzxgfE-GweeRKJdBJkdlP4gI_86_5CjY%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHGQeI5CBKzxHBaNNfTMY2Q48gSwka_Eak_IjtMlb62c7wYqln9tUNanzAb0TDHWTUyQzGHTG0Uke39pzNZtttAGxuRK4-Pg2CiGyzjxn3-bNIoAuFfdq6Otc2wqQFoRhvqB6fG9L_2ZAWR0XvxWzK-S_T2J7sNVQ3_7agreU35204Z36gbe729SWXvYxP7bcIYMLKrDOgujUenCxBKN8t_4pSfl-ZGDzZGpMhnOuLlmfEXngayt1KjO60K58SaWMgGdbT-ZvhB1hgYg4aJbDUQJlxsgQ%3D%3D)]Investigation of Processes of Cellular Differentiation and Apoptosis Induction
Proscillaridin A is a potent inducer of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a critical mechanism for its anticancer activity. Flow cytometry with annexin V/PI staining is a common technique used to quantify the extent of apoptosis following treatment. amegroups.orgnih.gov
The compound triggers apoptosis through multiple cellular pathways. One key mechanism involves the induction of mitochondrial dysfunction. amegroups.orgnih.gov Studies have shown that Proscillaridin A can disrupt the mitochondrial membrane potential and increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins. nih.govnih.gov This leads to the activation of the caspase cascade, including the cleavage of caspase-3 and PARP, which are hallmark events in apoptosis. nih.govamegroups.orgnih.gov
Furthermore, Proscillaridin A can enhance apoptosis by upregulating the expression of death receptors, such as DR4 and DR5, on the cell surface, making cancer cells more sensitive to cell death signals. mdpi.comnih.gov In some cell types, its pro-apoptotic effects are linked to the induction of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS). nih.govnih.gov
Table 2: Pro-Apoptotic Mechanisms of Proscillaridin A
| Mechanism | Observed Effect | Affected Cell Lines |
|---|---|---|
| Mitochondrial Pathway | Increased Bax/Bcl-2 ratio, disruption of mitochondrial membrane potential, cleavage of caspase-3 and PARP. nih.govnih.gov | A549 (Lung), LNCaP (Prostate), Pancreatic Cancer Cells. nih.govamegroups.orgnih.gov |
| Death Receptor Pathway | Upregulation of cell surface expression of DR4 and DR5. mdpi.com | HT29, SW480 (Colon). mdpi.com |
| Cellular Stress Induction | Generation of ROS, induction of ER stress. nih.govnih.gov | A549 (Lung), Pancreatic Cancer Cells. nih.govnih.gov |
| Inhibition of Survival Pathways | Inhibition of STAT3 and JAK2/STAT3 signaling. nih.govnih.gov | A549 (Lung), Prostate Cancer Cells. nih.govnih.gov |
Evaluation of Cell Cycle Regulation and Its Modulation by Proscillaridin A
In addition to inducing cell death, Proscillaridin A can halt the proliferation of cancer cells by interfering with the cell cycle. The cell cycle is a series of events that leads to cell division and replication. By arresting cells at specific checkpoints, Proscillaridin A prevents them from completing this process.
Flow cytometry analysis is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies have demonstrated that Proscillaridin A can induce cell cycle arrest, although the specific phase can vary depending on the cell type. For instance, in glioblastoma cell lines, treatment with Proscillaridin A resulted in a G2/M phase blockade. researchgate.net This arrest prevents the cells from entering mitosis, thereby inhibiting cell division. The modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), is a likely mechanism for this effect. researchgate.netoncotarget.com
In Vivo Models for Investigating Systemic and Organ-Specific Effects
To complement in vitro findings, in vivo models, primarily using animals, are essential for evaluating the systemic effects and therapeutic potential of Proscillaridin A in a complex living organism. nih.gov
Use of Animal Models for Research of Organ and Tissue Reactions (Exclusively Preclinical)
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are the cornerstones of in vivo preclinical testing for anticancer agents. xn--9kr57xk9fjp6a.commdpi.come-crt.org In these models, human tumor cells are implanted, typically subcutaneously, into immunodeficient mice. nih.govnih.govresearchgate.net
Studies using xenograft models have confirmed the antitumor efficacy of Proscillaridin A. In mice bearing tumors from osteosarcoma, pancreatic cancer, and glioblastoma cells, systemic administration of Proscillaridin A led to a significant suppression of tumor growth compared to control groups. nih.govnih.govresearchgate.net For example, in a glioblastoma xenograft model, the average tumor volume in treated mice was significantly smaller (201 mm³) compared to the vehicle-treated control group (1266 mm³) at the end of the experiment. researchgate.net Similarly, in an osteosarcoma model, Proscillaridin A treatment not only inhibited primary tumor growth but also reduced lung metastasis. nih.gov These models are crucial for assessing the compound's ability to control tumor progression in a physiological context.
Analysis of Metabolic and Biochemical Changes in Preclinical Models
Beyond observing tumor growth, in vivo models allow for the analysis of the biochemical and metabolic changes induced by Proscillaridin A. The compound is known to inhibit the Na+/K+-ATPase pump, which can lead to various downstream effects. amegroups.org
Preclinical studies have identified several key biochemical alterations. Treatment with Proscillaridin A can lead to an increase in intracellular calcium levels and the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects. nih.gov Furthermore, it has been shown to inhibit critical signaling pathways involved in cancer cell survival and proliferation, such as the STAT3 and EGFR-Src pathways. nih.govnih.gov In non-small-cell lung cancer models, Proscillaridin A was found to inhibit EGFR activity in both EGFR-mutant and wild-type cells. nih.gov Analysis of tumor tissue from treated animals often confirms that the molecular changes observed in vitro, such as the downregulation of proteins like Bcl-xl and MMP2, also occur in vivo. nih.gov These biochemical investigations help to validate the mechanisms of action identified in cell culture and provide a more complete picture of the compound's systemic impact.
Struktur Wirkungs Beziehungen Der Isopropyliden Modifikation
Correlation between structural features of the Isopropylidene group and molecular interactions
Cardiac glycosides exert their primary pharmacological effects by binding to and inhibiting the Na+/K+-ATPase, a transmembrane enzyme essential for maintaining cellular ion gradients. nih.gov This interaction occurs at a specific binding site on the extracellular side of the enzyme's α-subunit. acs.org The binding affinity and inhibitory potency of these compounds are dictated by the collective contributions of their three main structural components: the steroid nucleus, the unsaturated lactone ring at C-17, and the sugar residue(s) at C-3. acs.orgnih.gov
The introduction of an isopropylidene group, which forms a ketal with two adjacent hydroxyl groups on the rhamnose sugar of proscillaridin (B1679727), introduces several structural changes that can modulate molecular interactions:
Hydrophobicity: The isopropylidene group is hydrophobic, and its addition increases the lipophilicity of the sugar portion of the molecule. The sugar moiety is generally considered to interact with the more hydrophilic, extracellular domains of the enzyme. Altering the hydrophobicity in this region can affect the desolvation energy required for binding and modify key hydrogen bonding networks between the sugar's hydroxyl groups and the receptor.
Rigidity: The formation of the five-membered ring of the isopropylidene ketal imparts conformational rigidity to the sugar. This reduces the number of possible conformations the sugar can adopt, potentially locking it into a bioactive conformation that is more favorable for binding to the Na+/K+-ATPase, thereby increasing affinity. Conversely, it could also lock it into a less optimal conformation.
Comparative analysis of the activity profile of Isopropylidene-proscillaridin with unchanged Proscillaridin and other derivatives
The biological activity of Isopropylidene-proscillaridin is best understood through direct comparison with its parent compound, proscillaridin A, and other well-known cardiac glycosides like digoxin (B3395198). Recent research has focused on the anticancer properties of these compounds, which are also linked to Na+/K+-ATPase inhibition. nih.govresearcherslinks.com
Studies evaluating synthetic analogs of proscillaridin A have shown that modifications to the glycan portion can yield compounds with similar or even enhanced potency. biorxiv.org A derivative featuring a dimethyl ketal on the sugar moiety—structurally equivalent to an isopropylidene group—was synthesized and tested against several colorectal and liver cancer cell lines. biorxiv.org The results indicated that this ketalization provided an in vitro potency that was comparable, and in some instances superior, to that of the unmodified proscillaridin A. biorxiv.org
Proscillaridin A itself is a highly potent agent. For example, in MDA-MB-231 breast cancer cells, proscillaridin A demonstrated IC50 values for cytotoxicity of 51 nM at 24 hours and 15 nM at 48 hours. nih.gov In prostate cancer cells, it has been shown to exert anti-proliferative and cytotoxic effects at concentrations as low as 25-50 nM. nih.gov The finding that the isopropylidene derivative maintains or exceeds this high level of potency highlights the tolerance of the biological target for this specific modification. biorxiv.org
The table below presents a comparative overview of the cytotoxic activity of proscillaridin A and related cardiac glycosides in a specific cancer cell line, providing a baseline for evaluating the activity of its derivatives.
| Compound | Cell Line | Incubation Time | IC50 (nM) for Cytotoxicity | Reference |
|---|---|---|---|---|
| Proscillaridin A | MDA-MB-231 | 24 h | 51 | nih.gov |
| Proscillaridin A | MDA-MB-231 | 48 h | 15 | nih.gov |
| Digoxin | MDA-MB-231 | 24 h | 122 | nih.gov |
| Digoxin | MDA-MB-231 | 48 h | 70 | nih.gov |
| Ouabain (B1677812) | MDA-MB-231 | 24 h | 150 | nih.gov |
| Ouabain | MDA-MB-231 | 48 h | 90 | nih.gov |
This table is interactive. Click on headers to sort.
The data indicates that proscillaridin A is significantly more potent than digoxin and ouabain in this cell line. nih.gov The fact that its isopropylidene derivative demonstrates a similar or enhanced activity profile suggests that the structural modifications introduced by the ketal group lead to a favorable or at least neutral outcome in terms of its interaction with its cellular target(s) responsible for cytotoxicity. biorxiv.org
Modeling of structure-activity relationships to predict biological activity
Computational modeling provides powerful tools for understanding and predicting the biological activity of cardiac glycosides. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Similarity Index Analysis (CoMSIA), are employed to build models that correlate the structural features of a series of compounds with their experimental binding affinities and inhibitory potencies. nih.govacs.org
These models are generated by:
Building a Dataset: A series of structurally related compounds (e.g., various cardiac glycosides) is selected for which experimental data, such as IC50 values for Na+/K+-ATPase inhibition or binding affinity, have been determined. nih.gov
Molecular Alignment: The 3D structures of all compounds in the dataset are computationally generated and aligned based on a common structural scaffold, typically the conserved steroid ring system. acs.org
Calculating Molecular Fields: For each molecule, various physicochemical properties (steric, electrostatic, hydrophobic, hydrogen bond donor/acceptor fields) are calculated at different points in the surrounding space.
Statistical Correlation: Statistical methods are used to build a mathematical model that correlates the variations in these fields with the observed biological activity. This process identifies regions where specific properties are predicted to increase or decrease activity.
For cardiac glycosides, CoMSIA models have successfully predicted that favorable interactions for high-affinity binding and potent inhibition are located primarily at the sugar and lactone ring moieties. nih.gov Conversely, unfavorable interactions have been identified at other positions around the steroid core. nih.gov
Such a validated model could be used to predict the biological activity of a novel derivative like Isopropylidene-proscillaridin. By introducing the isopropylidene modification to the proscillaridin structure in silico and placing it within the established alignment, the model could calculate its predicted binding affinity and inhibitory potency. The model would assess how the added steric bulk and hydrophobicity of the isopropylidene group align with the favorable or unfavorable regions identified for the sugar moiety. This predictive power allows for the prioritization of synthetic targets, saving significant time and resources in the drug discovery process.
Fortgeschrittene Analytische Und Methodische Ansätze in Der Isopropyliden Proscillaridin Forschung
Development and Application of Chromatographic and Spectroscopic Methods for Trace Analysis in Complex Biological Matrices
The quantification and identification of isopropylidene-proscillaridin and its metabolites in complex biological matrices such as blood, plasma, urine, and tissue homogenates necessitate highly sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with various detection systems has been a cornerstone in this field. For instance, reversed-phase HPLC using C18 columns allows for the separation of the relatively nonpolar isopropylidene-proscillaridin from its more polar metabolites.
Early methodologies often relied on ultraviolet (UV) detection, leveraging the inherent chromophore in the bufadienolide structure. However, for trace analysis, more sensitive techniques such as fluorescence detection after derivatization or, more commonly, mass spectrometry (MS) are employed. Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), offers exceptional selectivity and sensitivity for quantifying picogram to nanogram levels of the compound. Techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) are utilized to monitor specific precursor-to-product ion transitions, thereby minimizing matrix interference.
Sample preparation is a critical step to ensure accurate and reproducible results. Solid-phase extraction (SPE) is frequently used to clean up and concentrate the analyte from biological samples prior to LC-MS analysis. Different sorbents, such as C18 or polymeric phases, can be selected based on the polarity of isopropylidene-proscillaridin and its metabolites.
| Method | Detector | Sample Matrix | Key Advantages |
| HPLC | UV | Plasma, Urine | Robust, widely available |
| HPLC | Fluorescence | Plasma | High sensitivity after derivatization |
| LC-MS/MS | Triple Quadrupole | Blood, Tissue | High selectivity and sensitivity, structural information |
Methods for Investigating the Biotransformation and Metabolism of Isopropylidene-proscillaridin in Vitro and in Vivo
Understanding the biotransformation and metabolism of isopropylidene-proscillaridin is crucial for elucidating its pharmacokinetic and pharmacodynamic profile. In vitro models, such as liver microsomes, S9 fractions, and primary hepatocytes, are commonly used to identify the metabolic pathways and the enzymes involved. These systems contain a rich complement of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. By incubating isopropylidene-proscillaridin with these preparations and analyzing the resulting metabolites by LC-MS, researchers can identify phase I (e.g., hydroxylation, oxidation) and phase II (e.g., glucuronidation, sulfation) metabolic reactions.
In vivo studies, typically conducted in animal models, provide a more comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of isopropylidene-proscillaridin. Following administration of the compound, biological samples are collected over time and analyzed to determine the pharmacokinetic parameters and identify the major metabolites. The use of radiolabeled isopropylidene-proscillaridin can aid in tracking the compound and its metabolites throughout the body.
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) for the Comprehensive Characterization of Cellular Responses to Isopropylidene-proscillaridin
Omics technologies offer a systems-level understanding of the cellular responses to isopropylidene-proscillaridin.
Genomics: Transcriptomic approaches, such as microarray analysis and RNA sequencing (RNA-Seq), can identify changes in gene expression profiles in cells or tissues treated with isopropylidene-proscillaridin. This can reveal the signaling pathways and cellular processes modulated by the compound.
Proteomics: Proteomic techniques, including two-dimensional gel electrophoresis (2D-GE) and mass spectrometry-based methods like shotgun proteomics, can identify and quantify changes in the protein expression levels. This provides insights into the functional consequences of the altered gene expression.
Metabolomics: Metabolomic profiling, using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, can identify and quantify changes in the levels of endogenous metabolites. This can reveal the metabolic pathways perturbed by isopropylidene-proscillaridin.
| Omics Technology | Key Application in Isopropylidene-proscillaridin Research |
| Genomics (RNA-Seq) | Identification of differentially expressed genes and affected signaling pathways. |
| Proteomics (LC-MS/MS) | Quantification of protein expression changes to understand functional cellular responses. |
| Metabolomics (NMR, GC-MS) | Analysis of metabolic profile alterations to identify perturbed metabolic pathways. |
Bioinformatic and Computer-Aided Approaches for the Predictive Modeling of Molecular Interactions and Activity Profiles
Bioinformatic and computational tools play a vital role in predicting the molecular interactions and activity profiles of isopropylidene-proscillaridin. Molecular docking simulations can predict the binding mode and affinity of isopropylidene-proscillaridin to its target proteins, such as the Na+/K+-ATPase. These simulations provide valuable insights into the structure-activity relationships and can guide the design of new analogs with improved properties.
Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of isopropylidene-proscillaridin and related compounds with their biological activities. These models can then be used to predict the activity of new, untested compounds.
Pharmacophore modeling can identify the key chemical features required for the biological activity of isopropylidene-proscillaridin. This information can be used to screen virtual compound libraries to identify new potential drug candidates.
Zukünftige Forschungsrichtungen Und Offene Fragen Im Bereich Isopropyliden Proscillaridin
Potentials for the Development of New Chemical Entities Based on the Isopropyliden-proscillaridin Structure
The steroidal backbone of Proscillaridin (B1679727) A, the parent compound of Isopropyliden-proscillaridin, presents a versatile scaffold for chemical modification. biorxiv.org Future research is poised to explore the synthesis of novel analogs to enhance therapeutic properties, improve selectivity, and reduce toxicity. A primary focus lies in the strategic modification of the glycan (sugar) moiety, as this has been shown to significantly alter biological activity. biorxiv.org
Inspired by common strategies to enhance the bioactivity of small molecules, research into analogs of Proscillaridin A has demonstrated the viability of this approach. biorxiv.org For instance, the synthesis of two novel analogs—one involving peracetylation of the A-ring glycan and another installing a dimethyl ketal on the same glycan—has been successfully achieved. biorxiv.orgbiorxiv.org Evaluation of these new chemical entities revealed that the ketalization of the glycan can yield similar or even enhanced in vitro potency against cancer cell lines compared to the parent compound. biorxiv.orgbiorxiv.org
These initial findings establish a strong foundation for further development. Future work will likely involve:
Systematic Glycan Modification: Exploring a wider range of sugar modifications to fine-tune the molecule's solubility, bioavailability, and metabolic stability. biorxiv.org
Structure-Activity Relationship (SAR) Studies: Comprehensive studies to correlate specific structural changes with biological outcomes, such as potency against specific cancer cell types or selectivity for different Na+/K+-ATPase subunits.
Hybrid Molecule Synthesis: Combining the Isopropyliden-proscillaridin scaffold with other pharmacophores to create hybrid drugs with dual mechanisms of action.
These explorations are critical for developing next-generation cardiac glycoside derivatives with optimized therapeutic windows, potentially expanding their application beyond historical uses. biorxiv.org
Identification and Investigation of Novel Cellular Target Structures and Signaling Pathways
While the Na+/K+-ATPase pump is the classical target of cardiac glycosides, a growing body of evidence reveals that their biological effects are far more complex, involving a multitude of other cellular targets and signaling pathways. nih.govmdpi.com The anticancer activities of Proscillaridin A, for example, have been linked to interactions with numerous non-canonical targets. nih.govresearcherslinks.com Future research on Isopropyliden-proscillaridin will be crucial to determine if it shares these targets and to uncover potentially unique mechanisms of action.
Key research questions and potential novel targets include:
Topoisomerase Inhibition: Proscillaridin A has been shown to inhibit the catalytic activities of both topoisomerase I and II, enzymes critical for DNA replication and transcription. nih.gov Investigating whether Isopropyliden-proscillaridin retains this activity is a significant area for future study.
Modulation of Apoptosis Pathways: Beyond the downstream effects of ion pump inhibition, Proscillaridin A actively induces apoptosis by increasing intracellular calcium, altering the Bax/Bcl-2 ratio, activating JNK signaling, and inhibiting the anti-apoptotic protein survivin. researcherslinks.comnih.govnih.gov
STAT3 Pathway Inhibition: A key finding is the ability of Proscillaridin A to inhibit the JAK2/STAT3 signaling pathway, a critical regulator of tumor cell proliferation and survival. nih.govnih.govresearchgate.net This occurs through the upregulation of the phosphatase SHP-1 and decreased phosphorylation of the upstream kinase Src. nih.gov
Epigenetic Reprogramming: Groundbreaking research has demonstrated that Proscillaridin A can target MYC-overexpressing leukemia cells by inducing MYC protein degradation. researchgate.net This leads to a global loss of lysine (B10760008) acetylation on both histone and non-histone proteins, effectively reprogramming the cell's epigenetic landscape and promoting differentiation. researchgate.net
TRAIL Sensitization: Proscillaridin A can sensitize colon cancer cells to TRAIL-induced apoptosis by upregulating death receptors (DR4 and DR5) and downregulating anti-cell death molecules like c-FLIP and Mcl-1. semanticscholar.org
TNF-α Signaling: Other cardiac glycosides have been found to potently inhibit the TNF-α/NF-κB signaling pathway by blocking the recruitment of the TRADD adapter protein to the TNF receptor, an upstream event in the inflammatory cascade. pnas.org
The following table summarizes the known and potential signaling pathways modulated by Proscillaridin A, which represent key areas of future investigation for its isopropyliden derivative.
| Pathway/Target | Effect of Proscillaridin A / Related Glycosides | Potential Future Research for Isopropyliden-proscillaridin |
| Na+/K+-ATPase | Inhibition, leading to increased intracellular Na+ and Ca2+. wikipedia.orgnih.gov | Characterize binding kinetics and subunit selectivity. |
| Topoisomerase I/II | Inhibition of catalytic activity. nih.gov | Determine if inhibitory activity is preserved or altered. |
| Intrinsic Apoptosis | Increases Bax/Bcl-2 ratio, dissipates mitochondrial membrane potential. nih.govnih.gov | Quantify apoptotic induction in various cell models. |
| STAT3 Signaling | Inhibition of constitutive and inducible STAT3 activation. nih.govnih.gov | Investigate effects on downstream STAT3 target genes. |
| MYC Oncogene | Induces MYC protein degradation. researchgate.net | Assess efficacy in MYC-driven cancer models. |
| Epigenetic Regulation | Causes global loss of lysine acetylation. researchgate.net | Profile changes in the epigenome and transcriptome. |
| TRAIL Pathway | Upregulates DR4/DR5, sensitizing cells to TRAIL. semanticscholar.org | Evaluate potential as a combination therapy with TRAIL agonists. |
| TNF-α/NF-κB Signaling | Blocks TRADD recruitment to the TNF receptor (shown for other glycosides). pnas.org | Investigate potential anti-inflammatory applications. |
Integration of Isopropyliden-proscillaridin in Systems Biology Approaches for Comprehensive Impact Analysis
To fully comprehend the multifaceted impact of Isopropyliden-proscillaridin, future research must move beyond single-pathway analyses and embrace systems biology. metabolomics.se This approach involves integrating large, multi-omics datasets (e.g., genomics, transcriptomics, proteomics, metabolomics) to build comprehensive models of the drug's effect on cellular networks. vascular-proteomics.com
For a compound like Isopropyliden-proscillaridin, which likely interacts with numerous targets, a systems approach is essential to:
Uncover Network-Level Effects: Analyze how perturbation of primary targets ripples through complex biological networks to produce the ultimate cellular phenotype. researchgate.net This can reveal unexpected connections and mechanisms. For example, systems biology approaches have been used to identify that the cardiac glycoside bufalin (B1668032) modulates a suite of immune-related genes. nih.gov
Identify Biomarkers of Response: By correlating multi-omics data from treated cells or organisms, it may be possible to identify molecular signatures that predict sensitivity or resistance to Isopropyliden-proscillaridin. metabolomics.se
Predict Off-Target Effects: A comprehensive network analysis can help anticipate potential side effects by identifying unintended interactions within the cellular machinery. frontiersin.org
Guide Drug Repositioning: By comparing the global cellular response to Isopropyliden-proscillaridin with disease-specific molecular profiles, systems biology can help identify new therapeutic indications, a strategy successfully employed for other drugs in cardiovascular disease. frontiersin.org
Q & A
Q. What are the established synthetic pathways for Isopropyliden-proscillaridin, and how can their reproducibility be ensured?
Methodological guidance:
- Follow protocols from peer-reviewed studies detailing reaction conditions (e.g., solvent systems, catalysts, temperature ranges).
- Validate purity using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
- Document deviations from published methods (e.g., solvent grade, equipment calibration) to address reproducibility challenges .
Q. Which analytical techniques are most reliable for characterizing Isopropyliden-proscillaridin’s structural and physicochemical properties?
Methodological guidance:
Q. How can researchers design initial pharmacological screening assays for Isopropyliden-proscillaridin?
Methodological guidance:
- Prioritize in vitro models (e.g., cell lines expressing target receptors) based on structural analogs like proscillaridin.
- Include positive and negative controls (e.g., digoxin for cardiac glycoside comparisons) .
- Use dose-response curves to establish IC₅₀/EC₅₀ values, ensuring statistical power through triplicate experiments .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for Isopropyliden-proscillaridin across studies?
Methodological guidance:
Q. How can researchers optimize in vivo pharmacokinetic studies for Isopropyliden-proscillaridin while minimizing interspecies variability?
Methodological guidance:
- Use isotope-labeled analogs (e.g., deuterated compounds) for precise tracking in plasma/tissue .
- Employ physiologically based pharmacokinetic (PBPK) modeling to predict human outcomes from rodent data .
- Address ethical compliance by adhering to ARRIVE guidelines for animal studies .
Q. What computational approaches are effective for elucidating Isopropyliden-proscillaridin’s mechanism of action at the molecular level?
Methodological guidance:
- Perform molecular docking simulations with target proteins (e.g., Na⁺/K⁺-ATPase) using software like AutoDock Vina .
- Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics .
- Integrate transcriptomic data (RNA-seq) to identify downstream signaling pathways .
Data Management and Reproducibility
Q. How should researchers handle raw data from Isopropyliden-proscillaridin studies to comply with FAIR principles?
Methodological guidance:
Q. What steps are critical for ensuring experimental reproducibility in cross-laboratory studies on Isopropyliden-proscillaridin?
Methodological guidance:
- Circulate detailed protocols (e.g., SOPs for compound handling) to collaborating labs .
- Use reference standards (e.g., USP-grade compounds) to calibrate instruments .
- Publish negative results and failed experiments to reduce publication bias .
Tables for Comparative Analysis
Table 1. Key Analytical Techniques for Isopropyliden-proscillaridin Characterization
Table 2. Common Pitfalls in Pharmacological Assays
| Pitfall | Mitigation Strategy | References |
|---|---|---|
| Cell line contamination | Regular STR profiling | |
| Assay interference | Include vehicle controls and counter-screens |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
